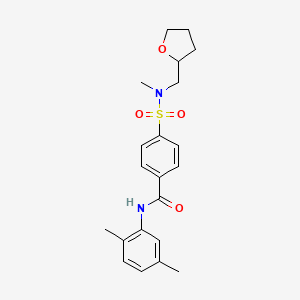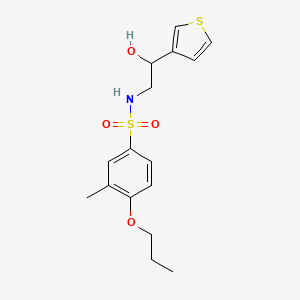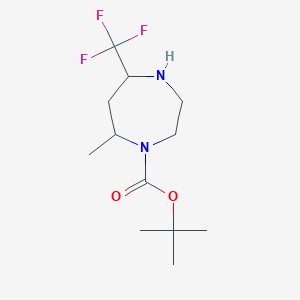
2,3,6-三氟-5-硝基苯甲酸
描述
Synthesis Analysis
2,3,6-Trifluoro-5-nitrobenzoic acid, while not directly mentioned, shares synthetic pathways similar to those of related fluoro-nitrobenzoic compounds. These synthesis methods often involve the nitration of methylbenzoic acids to dinitroacids, followed by reactions with sulfur tetrafluoride to introduce trifluoromethyl groups, showcasing the multifaceted approaches to synthesizing fluoro-nitrobenzoic acid derivatives (Petruk et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,3,6-Trifluoro-5-nitrobenzoic acid often features distinct geometries influenced by the presence of fluoro and nitro groups. These substituents significantly affect the electronic distribution, impacting the molecular conformation and reactivity. For instance, the crystal and molecular structure analyses of trinitrobenzene derivatives provide insights into how nitro and substituent groups like CF3 influence molecular geometry (Rheingold et al., 1989).
Chemical Reactions and Properties
Compounds with structures similar to 2,3,6-Trifluoro-5-nitrobenzoic acid participate in a variety of chemical reactions, demonstrating properties such as reactivity towards nucleophilic substitution due to the electron-withdrawing effects of nitro and fluoro groups. The synthesis of fluorinated benzimidazole-substituted nitronyl nitroxides showcases the reactivity of fluorinated benzoic acids in forming heterocyclic compounds with significant magnetic properties (Tretyakov et al., 2022).
Physical Properties Analysis
The physical properties of fluoro-nitrobenzoic acids are characterized by their melting points, solubility, and crystalline structure. These properties are influenced by the presence of fluorine and nitro groups, which can enhance the acidity and alter the solubility patterns of these compounds. For example, the determination of crystal structures for compounds related to 2,3,6-Trifluoro-5-nitrobenzoic acid provides insights into how these substituents impact the overall physical properties and stability of the molecules (Gotoh et al., 2019).
Chemical Properties Analysis
The chemical properties of 2,3,6-Trifluoro-5-nitrobenzoic acid, such as acidity, reactivity, and stability, are significantly influenced by the fluorine and nitro groups. These groups affect the electron density across the molecule, impacting its reactivity patterns, acid-base behavior, and interactions with other molecules. Investigations into the synthesis and properties of related compounds, such as the study of fluorinated benzimidazole-substituted nitronyl nitroxides, reveal the intricate balance of electronic effects imparted by fluorine and nitro substituents (Tretyakov et al., 2022).
科学研究应用
相关化合物的降解和稳定性
使用LC-MS/MS对尼替酮进行了降解过程的研究,尼替酮是一种含有三氟甲基和硝基基团的化合物,类似于2,3,6-三氟-5-硝基苯甲酸中的基团。这项研究旨在了解尼替酮在不同条件下的稳定性,从而确定具有潜在环境和药理安全意义的降解产物 (Barchańska等,2019)。
在传感和检测中的应用
关于纳米结构荧光胶束中包含硝基芳香化合物的研究表明,2,3,6-三氟-5-硝基苯甲酸在开发用于有毒和危险材料传感器的应用中具有潜在价值。这些胶束可以作为高效的荧光探针,突显了该化合物在环境监测和安全应用中的实用性 (Paria et al., 2022)。
环境管理
对于利用游离亚硝酸(FNA)改善废水管理的研究进行了回顾,重点关注其对微生物的抑制和生物杀灭作用。这一研究领域可能与2,3,6-三氟-5-硝基苯甲酸相关,特别是在探索其在环境应用中,尤其是在减轻污染和增强废水处理过程中的作用 (Duan et al., 2019)。
有机合成
三氟甲磺酸已广泛用于有机合成,包括亲电芳香取代反应。鉴于结构相似性,对2,3,6-三氟-5-硝基苯甲酸的研究可以探索其在合成化学中的作用,可能为创造复杂有机分子提供新的途径 (Kazakova & Vasilyev, 2017)。
环境污染物的微生物降解
关于多氟烷基化学品的微生物降解研究提供了有关持久性有机污染物的环境命运的见解。类比地,研究2,3,6-三氟-5-硝基苯甲酸的生物降解性和降解途径可以为环境风险评估和减轻其影响的策略提供信息 (Liu & Mejia Avendaño, 2013)。
作用机制
Target of Action
It’s worth noting that similar compounds have been used in proteomics research , suggesting potential protein targets.
Mode of Action
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in sm cross-coupling reactions suggests it may influence carbon–carbon bond formation .
Result of Action
Its potential involvement in sm cross-coupling reactions suggests it may influence the formation of carbon–carbon bonds .
Action Environment
The success of sm cross-coupling reactions, in which similar compounds may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
属性
IUPAC Name |
2,3,6-trifluoro-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO4/c8-2-1-3(11(14)15)6(10)4(5(2)9)7(12)13/h1H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEARBVAXUPCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(=O)O)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2485350.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2485354.png)
![5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine](/img/structure/B2485355.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2485359.png)
![3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2485361.png)

